N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
Description
N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide is a structurally complex molecule featuring:
- A polyethoxylated chain: Five repeating ethoxy (EO) units, enhancing hydrophilicity and solubility .
- Multiple amide linkages: Including a glycylglycine-like segment (aminoacetyl-aminoacetyl), which may influence conformational stability and intermolecular interactions .
- A terminal 4-oxobutanamide: A reactive ketone group that could participate in covalent binding or serve as a synthetic handle for derivatization .
This compound’s design suggests applications in drug delivery (via the EO chain) or as a bioactive agent targeting enzymes or receptors through its heterocyclic core.
Properties
Molecular Formula |
C35H46N6O9 |
|---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C35H46N6O9/c36-23-33(44)39-24-35(46)40(26-31(37)42)14-16-48-18-20-50-22-21-49-19-17-47-15-13-38-32(43)11-12-34(45)41-25-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H2,37,42)(H,38,43)(H,39,44) |
InChI Key |
JDXORKSIRPPONC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN(CC(=O)N)C(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG4-DBCO typically involves the following steps:
Synthesis of Triglycine Peptide: The triglycine peptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Attachment of PEG Spacer: The PEG4 spacer is attached to the triglycine peptide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of DBCO Group: The DBCO group is introduced through a reaction with a suitable DBCO derivative, such as DBCO-NHS ester, under mild conditions
Industrial Production Methods
Industrial production of Gly-Gly-Gly-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Triglycine Peptide: Using automated peptide synthesizers for large-scale production.
PEGylation: Large-scale PEGylation reactions to attach the PEG4 spacer.
DBCO Conjugation: Efficient conjugation of the DBCO group using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Gly-Gly-Gly-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DBCO derivatives.
Conditions: Mild, room temperature conditions are typically sufficient for SPAAC reactions.
Major Products
The major products formed from these reactions are stable triazole-linked conjugates, which are used in various applications, including the synthesis of ADCs .
Scientific Research Applications
Gly-Gly-Gly-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and other specialized chemical products .
Mechanism of Action
The mechanism of action of Gly-Gly-Gly-PEG4-DBCO involves the DBCO group undergoing SPAAC reactions with azide-containing molecules. This reaction forms stable triazole linkages, which are used to link various molecules, including antibodies and drugs, in the synthesis of ADCs. The PEG4 spacer provides flexibility and solubility, while the triglycine sequence acts as a fold-breaking spacer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Research Findings and Challenges
- Structural Stability : The azatricyclo system may exhibit conformational rigidity compared to flexible coumarin or benzamide analogues, as seen in solid-state NMR studies of rigid toxins .
- Environmental Persistence : Long EO chains raise concerns about biodegradability, akin to fluorochemicals requiring detailed atmospheric modeling .
- Optimization Needs : Balancing EO chain length (for solubility) vs. heterocycle size (for target engagement) is critical. For example, shortening the EO chain in improved antimalarial potency, suggesting a trade-off for the target compound.
Biological Activity
The compound N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide is a complex synthetic molecule with potential biological activity. Understanding its biological effects requires an examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a multi-layered structure that includes various functional groups such as amino acids and a unique azatricyclo framework. The presence of multiple ethoxy chains and a butanamide moiety suggests potential interactions with biological systems.
Chemical Composition
| Component | Description |
|---|---|
| Molecular Formula | C₃₁H₄₃N₅O₇ |
| Molecular Weight | 585.73 g/mol |
| Functional Groups | Amides, Amines, Ethoxy groups |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structure suggests potential inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are known to enhance insulin secretion and reduce blood glucose levels .
- Cell Signaling Modulation : The azatricyclo structure may interact with cellular receptors or signaling pathways, influencing cellular responses such as proliferation or apoptosis.
- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals, thus providing a protective effect against oxidative stress.
Case Studies and Research Findings
- DPP-IV Inhibition Study : A study highlighted the efficacy of compounds similar to the target molecule in inhibiting DPP-IV activity, leading to significant reductions in hyperglycemia in animal models . This suggests that the compound may exhibit similar antihyperglycemic effects.
- Toxicity and Biotransformation : Research on related compounds indicates that they undergo biotransformation via the mercapturic acid pathway, which is crucial for detoxifying electrophilic substances . This pathway's enzymes could play a role in the metabolic fate of the compound.
- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of structurally related compounds suggest favorable oral bioavailability and rapid systemic distribution, essential for therapeutic applications.
Summary of Biological Activity
The compound exhibits potential biological activities primarily through enzyme inhibition and modulation of cellular signaling pathways. Its structural complexity allows for diverse interactions within biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
